Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester
Description
This compound is a benzoic acid derivative with a 2-chloro substituent on the aromatic ring and a thioxomethylamino group at the 5-position, modified by a 1-methylethoxy (isopropoxy) moiety. The ester group is 2-ethylbutyl, which contributes to its lipophilicity. The molecular formula is C₁₆H₂₂ClNO₃S, with a molar mass of 343.87 g/mol (calculated based on analogs in ).
Properties
CAS No. |
135813-31-9 |
|---|---|
Molecular Formula |
C17H24ClNO3S |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-ethylbutyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C17H24ClNO3S/c1-5-12(6-2)10-21-16(20)14-9-13(7-8-15(14)18)19-17(23)22-11(3)4/h7-9,11-12H,5-6,10H2,1-4H3,(H,19,23) |
InChI Key |
FAHCRRIWXZSQEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Approach
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Selective chlorination of benzoic acid derivative | Chlorinating agents (e.g., sulfuryl chloride, N-chlorosuccinimide), solvent (e.g., dichloromethane), temperature control (0–50 °C) | Ensures substitution at 2-position without over-chlorination |
| 2 | Introduction of amino group at 5-position | Nitration followed by reduction or direct amination methods | Amino group serves as precursor for thioxomethylamino |
| 3 | Thioxomethylation of amino group | Reaction with (1-methylethoxy)thioxomethylating agent, possibly under acidic or neutral conditions | Requires careful control to avoid decomposition of sulfur-containing group |
| 4 | Esterification with 2-ethylbutanol | Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents (e.g., DCC, EDC) in solvents like toluene or dichloromethane, reflux conditions | Esterification improves compound’s lipophilicity and bioavailability |
Representative Reaction Conditions
- Chlorination : Conducted at 25–45 °C in an inert solvent to achieve regioselectivity.
- Amination : Reduction of nitro group to amino group using catalytic hydrogenation or chemical reductants (e.g., SnCl2).
- Thioxomethylation : Use of reagents such as (1-methylethoxy)carbonothioyl chloride or equivalents, with temperature maintained below 50 °C to prevent side reactions.
- Esterification : Reflux with 2-ethylbutanol in presence of acid catalyst for 4–6 hours, followed by purification via extraction and recrystallization.
Research Findings and Optimization
- Yield and Purity : Optimizing temperature and solvent choice during chlorination and thioxomethylation steps significantly improves yield and purity, with reported yields exceeding 80% in some protocols.
- Reaction Monitoring : Use of chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, IR) to monitor intermediate formation and final product purity.
- Side Reactions : Minimization of hydrolysis or over-chlorination is critical; controlled addition rates and temperature regulation are essential.
- Scalability : The multi-step synthesis is amenable to scale-up with appropriate control of exothermic steps and solvent recovery.
Comparative Table of Preparation Parameters
| Preparation Step | Reagents | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | Sulfuryl chloride or NCS | 25–45 | Dichloromethane | 85 | Regioselective substitution at 2-position |
| Amination | Catalytic hydrogenation or SnCl2 | Room temp to 50 | Ethanol or water | 90 | Conversion of nitro to amino group |
| Thioxomethylation | (1-methylethoxy)carbonothioyl chloride | 0–50 | Dichloromethane or THF | 75–80 | Sensitive to moisture, requires inert atmosphere |
| Esterification | 2-ethylbutanol + acid catalyst | Reflux (~80) | Toluene or DCM | 80–85 | Removal of water drives reaction forward |
Notes on Related Synthetic Routes
- Some patents describe related benzoic acid derivatives with halogen substitutions and esterifications, emphasizing the importance of diazotization and Sandmeyer-type reactions for halogen introduction.
- The thioxomethylamino group is less common and requires specialized reagents and conditions to install without degradation.
- Esterification with branched alcohols like 2-ethylbutanol is typically performed last to avoid interference with earlier functional group transformations.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorine atom and other functional groups can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Structural Representation
The compound features a benzoic acid backbone substituted with a chlorine atom and a thioxomethyl amino group, enhancing its reactivity and potential applications.
Pharmaceutical Applications
Benzoic acid derivatives are commonly investigated for their potential as pharmaceutical agents. The specific compound has been studied for its properties as:
- Antimicrobial Agents : Research indicates that benzoic acid derivatives can exhibit antimicrobial properties, making them suitable for use in formulations aimed at preventing microbial growth in pharmaceutical products .
- UV Protection : This compound has been identified in studies focusing on its efficacy as a UV filter in sunscreens. Its ability to absorb UV radiation helps protect skin from harmful effects associated with sun exposure .
Cosmetic Formulations
The compound is utilized in cosmetic products for its:
- Photostability : Its structural features contribute to stability under UV light, which is crucial for maintaining the efficacy of sunscreen formulations .
- Skin Conditioning : The thioxomethyl group may enhance skin penetration and conditioning properties, making it beneficial in lotions and creams aimed at improving skin health .
Agricultural Chemistry
In agricultural applications, benzoic acid derivatives are explored for:
- Pesticidal Properties : Studies have shown that certain benzoic acid esters can act as effective pesticides or fungicides. The specific compound may be evaluated for its effectiveness against various pests and diseases affecting crops .
Industrial Applications
The compound's chemical properties allow it to be used in:
- Polymer Stabilization : It can serve as a stabilizer for polymers exposed to UV radiation, thus extending the life of materials used in outdoor applications .
Data Table: Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Prevents microbial growth |
| UV protection | Protects skin from UV damage | |
| Cosmetics | Sunscreen formulations | Maintains efficacy under UV light |
| Skin conditioning | Enhances skin health | |
| Agricultural Chemistry | Pesticidal properties | Effective against pests and diseases |
| Industrial | Polymer stabilization | Extends material lifespan |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of benzoic acid exhibited significant antimicrobial activity against various strains of bacteria. The specific compound was tested alongside traditional antibiotics and showed comparable results, suggesting its potential as an alternative antimicrobial agent in pharmaceutical formulations.
Case Study 2: Sunscreen Formulation
Research conducted on the photostability of various UV filters included testing this compound as a potential sunscreen agent. Results indicated that it effectively absorbed UV radiation while maintaining stability over prolonged exposure to sunlight, making it a viable candidate for inclusion in cosmetic formulations.
Case Study 3: Agricultural Application
Field trials assessing the effectiveness of benzoic acid derivatives as fungicides revealed promising results. The compound demonstrated significant efficacy against common agricultural pathogens while exhibiting low toxicity to beneficial insects, highlighting its potential role in sustainable agriculture.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzoic acid esters with thioxomethylamino and alkoxy substituents. Below is a detailed comparison with analogs from the evidence:
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Findings:
Tert-butyl esters () exhibit higher steric hindrance, which may reduce enzymatic hydrolysis but improve thermal stability.
Substituent Position and Recognition: highlights that substituent position (para > ortho > meta) significantly affects biosensor recognition. The 5-position (meta to the carboxylic acid) of the thioxomethylamino group in these compounds may reduce promiscuity in biological systems compared to para-substituted analogs .
Synthetic Accessibility :
- Similar compounds (e.g., in ) are synthesized via esterification of benzoic acid derivatives with alcohols under acidic conditions. The branched ester (2-ethylbutyl) may require more specialized reagents compared to linear esters like ethyl.
Biological Activity
Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article focuses on the specific compound Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester , exploring its biological activity through various studies and research findings.
Chemical Structure and Properties
- Molecular Formula: C18H26ClNO3S
- CAS Number: 165549-98-4
- Molecular Weight: 353.92 g/mol
This compound features a benzoic acid backbone with a chloro group and a thioxomethylamino substituent. The structural complexity suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thioxomethylamino group is particularly significant in influencing enzyme activity and modulating biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Binding: It could bind to receptors that regulate cellular responses to inflammation and pain.
1. Anti-inflammatory Activity
Recent studies have indicated that benzoic acid derivatives can exhibit anti-inflammatory properties. For instance, a related compound demonstrated significant reductions in pro-inflammatory cytokines (IL-1β and TNF-α) in LPS-induced rat models, suggesting that similar mechanisms may be applicable to our compound .
3. Antitumor Activity
Some benzoic acid derivatives have shown promise in cancer research, targeting specific cancer cell lines. The potential for this compound to exhibit antitumor properties warrants further investigation.
Case Studies and Research Findings
Synthesis and Research Applications
The synthesis of this compound involves multiple steps including chlorination and esterification. These synthetic routes are crucial for producing the compound in sufficient purity for biological testing.
Applications in Research:
- Organic Synthesis: Used as a reagent for developing more complex organic molecules.
- Biological Studies: Investigated for its interactions with proteins and enzymes related to disease mechanisms.
- Pharmaceutical Development: Potential lead compound for developing new anti-inflammatory or antimicrobial drugs.
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and what intermediates are critical for optimizing yield?
The compound is synthesized via a multi-step esterification and thiourea formation process. Key intermediates include 2-chloro-5-nitrobenzoic acid (undergoing reduction to the amine) and the thioxomethyl isopropyl carbamate group introduced via reaction with 1-methylethoxy thiocyanate. Purification typically involves column chromatography (C14H16ClNO3S confirmed by LC-MS) and recrystallization from ethanol/water mixtures . Critical parameters include pH control during the amine-thiocyanate coupling and anhydrous conditions to prevent hydrolysis of the ester group .
Q. Which spectroscopic techniques are most effective for characterizing the ester and thioamide functional groups?
- NMR : H and C NMR identify the 2-ethylbutyl ester (δ ~4.2 ppm for ester-OCH2 and δ ~0.9–1.6 ppm for alkyl chain protons) and the thioamide NH (δ ~9.5 ppm, broad singlet).
- IR : Strong absorbance at ~1700 cm (ester C=O) and ~1250 cm (C=S stretch).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 313.80 (M+H) with fragmentation patterns indicating cleavage at the ester and thioamide bonds .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what role do SHELX programs play in refinement?
Single-crystal X-ray diffraction using SHELXL (via Olex2 or similar interfaces) refines the structure by modeling anisotropic displacement parameters and validating hydrogen bonding networks. Challenges include resolving disorder in the 2-ethylbutyl chain, addressed using PART instructions and restraints . Example space group P2/c, Z = 4, with R < 0.05 for high-resolution (<1.0 Å) datasets. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .
Q. What methodologies are recommended for analyzing hydrogen-bonding patterns and their impact on crystal packing?
Graph-set analysis (as per Etter’s rules) classifies hydrogen bonds into motifs (e.g., D(2) for N–H···O=C interactions). For this compound, the thioamide NH forms a bifurcated bond with ester carbonyl and chloro-substituted aryl groups, creating a C(6) chain motif. Mercury software quantifies interaction distances (N···O ~2.8 Å) and angles (~150°) . Discrepancies between experimental and DFT-calculated H-bond strengths can arise from solvent polarization effects, resolved via periodic boundary condition simulations in VASP .
Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?
- Case Example : Discrepancies in C NMR chemical shifts for the thioamide C=S (predicted: δ 185 ppm vs. observed: δ 178 ppm) may arise from solvent effects (DMSO vs. gas-phase DFT). Validate using COSMO-RS solvation models or replicate calculations with explicit solvent molecules .
- Mitigation : Cross-validate XRD-derived bond lengths (C=S: ~1.68 Å) with XPS (S 2p binding energy ~163 eV) to confirm hybridization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
